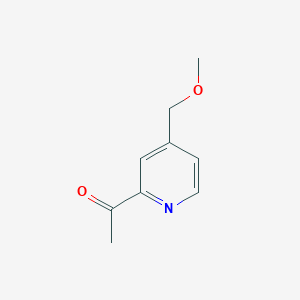![molecular formula C7H6BNO3 B11917005 Benzo[d]oxazol-2-ylboronic acid](/img/structure/B11917005.png)
Benzo[d]oxazol-2-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[d]oxazol-2-ylboronic acid is a boronic acid derivative with the chemical formula C7H6BNO3. It is a compound that features a benzoxazole ring fused with a boronic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzo[d]oxazol-2-ylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2-aminophenol with boronic acid derivatives under specific conditions. For instance, the reaction of 2-aminophenol with boronic acid in the presence of a suitable catalyst and solvent can yield this compound . Another method involves the use of 2-(benzo[d]oxazol-2-yl)aniline as a starting material, which is then reacted with various aldehydes in methanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Análisis De Reacciones Químicas
Types of Reactions
Benzo[d]oxazol-2-ylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction in organic synthesis where this compound reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is typically a biaryl compound .
Aplicaciones Científicas De Investigación
Benzo[d]oxazol-2-ylboronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzo[d]oxazol-2-ylboronic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Benzo[d]oxazol-2-ylboronic acid can be compared with other boronic acid derivatives and benzoxazole compounds:
Propiedades
IUPAC Name |
1,3-benzoxazol-2-ylboronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO3/c10-8(11)7-9-5-3-1-2-4-6(5)12-7/h1-4,10-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUYHZZGZZAVDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC2=CC=CC=C2O1)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Dimethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11916952.png)



![7-Chloro-2-methyloxazolo[4,5-c]pyridine](/img/structure/B11916972.png)
![8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11916980.png)


![2-Methoxy-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11917018.png)
![(1R,5S,6S)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid](/img/structure/B11917023.png)
![7-Chloroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11917027.png)

